2-Butoxy-4-methyl-3-methylideneoxolane
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Overview
Description
2-butoxy-4-methyl-3-methylenetetrahydrofuran is an organic compound that belongs to the class of tetrahydrofurans It is characterized by its unique structure, which includes a butoxy group, a methyl group, and a methylene group attached to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butoxy-4-methyl-3-methylenetetrahydrofuran can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-3-methylenetetrahydrofuran with butanol in the presence of an acid catalyst. The reaction conditions typically include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
In an industrial setting, the production of 2-butoxy-4-methyl-3-methylenetetrahydrofuran may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced catalytic systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-butoxy-4-methyl-3-methylenetetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated tetrahydrofuran derivatives.
Substitution: Nucleophilic substitution reactions can occur at the butoxy group, leading to the formation of different ethers or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at 25-50°C.
Substitution: Sodium hydride in dimethyl sulfoxide at 60-80°C.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated tetrahydrofuran derivatives.
Substitution: Various ethers or alcohols.
Scientific Research Applications
2-butoxy-4-methyl-3-methylenetetrahydrofuran has several scientific research applications:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-butoxy-4-methyl-3-methylenetetrahydrofuran involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile compound in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-methyltetrahydrofuran: A similar compound with a methyl group attached to the tetrahydrofuran ring.
2-butoxyethanol: An ether with a butoxy group attached to an ethylene glycol backbone.
Uniqueness
2-butoxy-4-methyl-3-methylenetetrahydrofuran is unique due to its combination of functional groups, which provide it with distinct reactivity and properties
Properties
CAS No. |
93423-62-2 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-butoxy-4-methyl-3-methylideneoxolane |
InChI |
InChI=1S/C10H18O2/c1-4-5-6-11-10-9(3)8(2)7-12-10/h8,10H,3-7H2,1-2H3 |
InChI Key |
SVJFSTVJBQSCHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1C(=C)C(CO1)C |
Origin of Product |
United States |
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